![molecular formula C17H15N3O4S B2710881 ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-32-9](/img/structure/B2710881.png)
ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are attractive to medical chemists as they have shown high inhibitory activity against the replication process of tumor cells . The structure of thiazolo[3,2-a]pyrimidine can be easily modified by changing the number and nature of substituents .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs . The presence of an asymmetric carbon atom, C5, determines the existence of two enantiomers (R- and S-isomers) . The crystal structure of the resulting compound was established using SCXRD .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3Applications De Recherche Scientifique
Anticancer Drugs
- Application : Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs, including anti-cancer drugs .
- Methods : Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported, including cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .
- Results : The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial and Antifungal Activities
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antifungal activities .
- Methods : The synthesis of these derivatives involves various chemical reactions, including cyclization, substitution, and condensation .
- Results : These derivatives have shown promising results in inhibiting the growth of various bacterial and fungal strains .
Antimycobacterial Activities
- Application : The derivatives of 1,3-diazole, which can be synthesized from the compound , show different biological activities such as antimycobacterial activities .
- Methods : The synthesis of these derivatives involves various chemical reactions, including cyclization, substitution, and condensation .
- Results : These derivatives have shown promising results in inhibiting the growth of various mycobacterial strains .
Anti-allergic Activities
- Application : The derivatives of 1,3-diazole, which can be synthesized from the compound , show different biological activities such as anti-allergic activities .
- Methods : The synthesis of these derivatives involves various chemical reactions, including cyclization, substitution, and condensation .
- Results : These derivatives have shown promising results in inhibiting allergic reactions .
Propriétés
IUPAC Name |
ethyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-24-16(23)11-4-6-12(7-5-11)19-14(21)13-8-18-17-20(15(13)22)10(2)9-25-17/h4-9H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVTPKUVPJQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

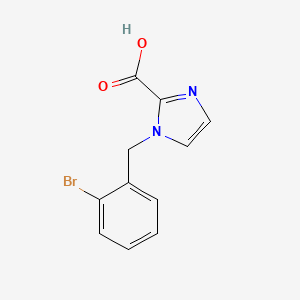
![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)
![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2710802.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)
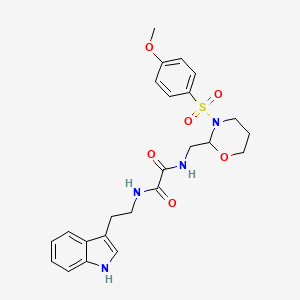
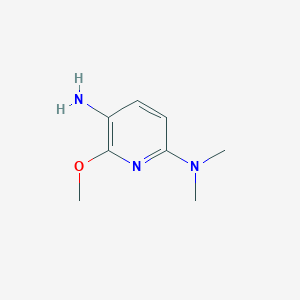
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)
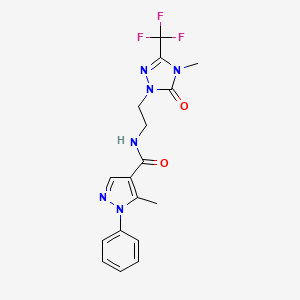
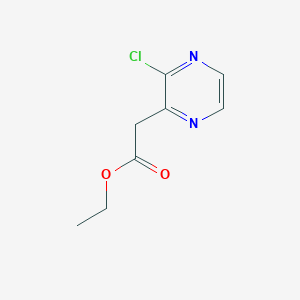
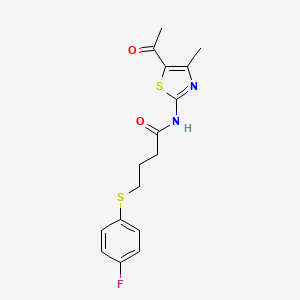
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)
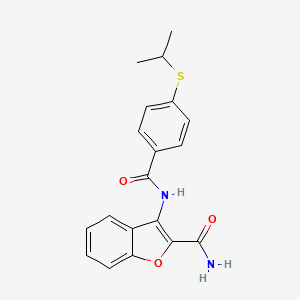
![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)